molecular formula C16H16S B14573261 2,3-Dibenzylthiirane CAS No. 61627-59-6

2,3-Dibenzylthiirane

Cat. No.: B14573261
CAS No.: 61627-59-6
M. Wt: 240.4 g/mol
InChI Key: GDPAILVWUNEXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibenzylthiirane is an organic compound characterized by a three-membered thiirane ring with two benzyl groups attached at the 2 and 3 positions. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzylthiirane typically involves the reaction of benzyl halides with thiirane under basic conditions. One common method is the reaction of benzyl chloride with thiirane in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibenzylthiirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

2,3-Dibenzylthiirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibenzylthiirane involves its interaction with various molecular targets and pathways. The thiirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibenzylthiirane is unique due to the presence of benzyl groups, which enhance its reactivity and potential for forming complex structures. The benzyl groups also contribute to its distinct physical and chemical properties, making it a valuable compound in synthetic chemistry and material science .

Properties

CAS No.

61627-59-6

Molecular Formula

C16H16S

Molecular Weight

240.4 g/mol

IUPAC Name

2,3-dibenzylthiirane

InChI

InChI=1S/C16H16S/c1-3-7-13(8-4-1)11-15-16(17-15)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

GDPAILVWUNEXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(S2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.